Isopropyl isovalerate

描述

Isopropyl 3-methylbutanoate, also known as iso-propyl iso-valerate or 1-methylethyl 3-methylbutanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopropyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl 3-methylbutanoate has been primarily detected in urine. Within the cell, isopropyl 3-methylbutanoate is primarily located in the cytoplasm. Isopropyl 3-methylbutanoate has an apple, fruity, and pineapple taste.

科学研究应用

Applications in Flavoring

Flavoring Agent

Isopropyl isovalerate is primarily used as a flavoring agent in the food industry. Its pleasant fruity aroma makes it suitable for enhancing the flavors of various food products. Regulatory evaluations have indicated that its intake levels in food are within safe limits, making it a viable option for use in flavor formulations .

- Safety Evaluation : Studies have shown that the intake of this compound does not exceed human intake thresholds, ensuring its safety as a flavoring agent .

Applications in Fragrance

Fragrance Component

This compound is also utilized in the fragrance industry due to its fruity scent profile. It can be found in perfumes and scented products, contributing to their overall aroma complexity. The versatility of this compound allows it to blend well with other fragrance components, enhancing the olfactory experience .

Chemical Synthesis

Intermediate in Chemical Reactions

this compound serves as an intermediate in various chemical syntheses. Its reactivity allows it to participate in esterification and transesterification reactions, which are essential processes in organic chemistry. This application is particularly relevant in the production of other esters and complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

-

Flavoring Group Evaluation

A comprehensive evaluation of flavoring agents categorized this compound among substances with favorable safety profiles for human consumption. The study highlighted its minimal toxicity and established acceptable daily intake levels, reinforcing its role as a safe flavoring agent . -

Fragrance Formulation Research

Research conducted on the formulation of fragrances demonstrated that incorporating this compound significantly improved the stability and sensory properties of perfume compositions. The compound's compatibility with other aroma chemicals was noted to enhance overall fragrance longevity .

Summary Table of Applications

| Application Area | Description | Safety Profile |

|---|---|---|

| Flavoring Agent | Used to enhance flavors in food products | Intake levels within safety limits |

| Fragrance Component | Contributes to scent profiles in perfumes and scented products | Generally recognized as safe |

| Chemical Synthesis | Acts as an intermediate in organic synthesis processes | Minimal toxicity reported |

化学反应分析

Hydrolysis Reactions

Isopropyl isovalerate undergoes hydrolysis in acidic or basic media, yielding isovaleric acid and isopropyl alcohol. Studies on branched-chain esters demonstrate that hydrolysis rates depend on pH and temperature:

Acidic Hydrolysis

In acidic conditions (e.g., H₂SO₄), the ester hydrolyzes via a protonation mechanism:

Basic Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of isovaleric acid:

Table 1: Hydrolysis Rates of Branched-Chain Esters

*Estimated based on structural similarity to other esters .

Enzymatic Reactions

Immobilized lipases can catalyze both the synthesis and hydrolysis of this compound under mild conditions. For example:

Enzymatic methods are favored in food and pharmaceutical industries due to their specificity and reduced byproduct formation .

Table 2: Activation Parameters for Esterification

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Activation Energy (Eₐ) | ~45 kJ/mol | H₂SO₄ catalyst, 60°C | |

| ΔH‡ (Enthalpy) | 42.3 kJ/mol | Aqueous acetic acid, 303 K | |

| ΔS‡ (Entropy) | -120 J/(mol·K) | Aqueous acetic acid, 303 K |

常见问题

Basic Research Questions

Q. What are the established laboratory synthesis protocols for isopropyl isovalerate, and how can reaction efficiency be optimized?

- Methodological Answer: this compound is synthesized via acid-catalyzed esterification of isovaleric acid with isopropyl alcohol. Key steps include:

- Using concentrated sulfuric acid (0.5–1% w/w) as a catalyst under reflux conditions (60–80°C) .

- Monitoring reaction progress via gas chromatography (GC) to optimize molar ratios (typically 1:1.2 acid-to-alcohol) and minimize side products .

- Purification via fractional distillation (boiling point: ~144–146°C) or liquid-liquid extraction with sodium bicarbonate to remove unreacted acid .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer:

- Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS : Ideal for volatile esters in fruit or insect pheromone studies, with detection limits as low as 0.1 ppm .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly for distinguishing this compound from positional isomers (e.g., isoamyl derivatives) .

- Infrared (IR) Spectroscopy : Validates functional groups (C=O stretch at ~1740 cm⁻¹, ester C-O at ~1250 cm⁻¹) .

Q. What role does this compound play in plant-fungal or plant-insect interactions, and how can these be modeled experimentally?

- Methodological Answer:

- Ecological Studies : Use olfactometer assays to test insect behavioral responses (e.g., Drosophila suzukii attraction/repulsion) .

- Field Trials : Deploy synthetic esters in controlled environments to mimic volatile organic compound (VOC) profiles of host plants .

Advanced Research Questions

Q. How do isotopic labeling techniques (e.g., ¹³C or ²H) clarify the metabolic fate of this compound in mammalian systems?

- Methodological Answer:

- Administer isotopically labeled isovalerate (e.g., [3-¹³C]-isovalerate) to liver slices or cell cultures to track incorporation into acetoacetate via β-oxidation .

- Use mass spectrometry to trace labeled carbons in ketone bodies, confirming the isopropyl group’s contribution to cholesterol biosynthesis .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert properties) of this compound?

- Methodological Answer:

- Comparative Dose-Response Studies : Test ester concentrations across microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) under standardized conditions .

- Meta-Analysis : Aggregate data from GC-MS and bioassay studies to identify confounding variables (e.g., matrix effects in plant extracts) .

Q. How can computational modeling (e.g., QSAR or molecular docking) predict the environmental persistence or toxicity of this compound?

- Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Input ester physicochemical properties (logP, vapor pressure) to estimate biodegradation rates .

- Molecular Dynamics Simulations : Model interactions with insect odorant-binding proteins to explain species-specific olfactory responses .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing clustering patterns in this compound concentration data across plant cultivars?

- Methodological Answer:

- Principal Component Analysis (PCA) : Reduces dimensionality of GC-MS datasets to identify dominant ester clusters (e.g., in jackfruit varieties) .

- Hierarchical Clustering : Group samples by Euclidean distance metrics to reveal chemotaxonomic relationships .

Q. How do stability studies under varying pH and temperature conditions inform storage protocols for this compound in laboratory settings?

- Methodological Answer:

- Accelerated Degradation Tests : Incubate esters at 40°C/75% RH for 6–12 weeks, analyzing hydrolytic breakdown via GC .

- pH-Dependent Kinetics : Use buffer solutions (pH 2–9) to quantify ester hydrolysis rates, with Arrhenius modeling to predict shelf life .

属性

CAS 编号 |

32665-23-9 |

|---|---|

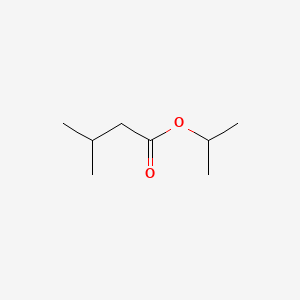

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC 名称 |

propan-2-yl 3-methylbutanoate |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3 |

InChI 键 |

ZOIRKXLFEHOVER-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OC(C)C |

规范 SMILES |

CC(C)CC(=O)OC(C)C |

沸点 |

142.0 °C |

密度 |

d17 0.85 0.848-0.853 (20°) |

Key on ui other cas no. |

32665-23-9 |

物理描述 |

colourless to pale yellow liquid |

Pictograms |

Flammable |

溶解度 |

insoluble in water; soluble in most organic solvents |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。